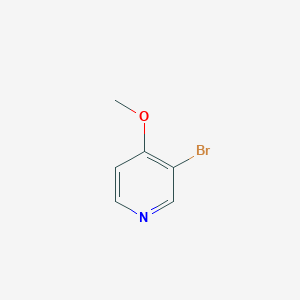

3-Bromo-4-methoxypyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFJKFHIMBVWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349078 | |

| Record name | 3-bromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82257-09-8 | |

| Record name | 3-bromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 3-Bromo-4-methoxypyridine in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the landscape of pharmaceutical research evolves, the demand for versatile and strategically functionalized building blocks has never been greater. Among these, 3-Bromo-4-methoxypyridine has emerged as a pivotal intermediate, offering a unique combination of reactivity and structural features that are highly sought after in the synthesis of complex molecular architectures. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing comprehensive insights into the core attributes, synthesis, and application of this valuable heterocyclic compound.

Core Compound Identity and Physicochemical Properties

CAS Number: 82257-09-8[1][2][3]

3-Bromo-4-methoxypyridine is a substituted pyridine derivative that presents as a colorless to pale yellow solid or liquid at room temperature. Its strategic importance lies in the orthogonal reactivity of its substituents: a bromine atom at the 3-position, which is amenable to a wide range of cross-coupling reactions, and a methoxy group at the 4-position, which influences the electronic properties of the pyridine ring and can be a site for further modification.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | PubChem[2] |

| Molecular Weight | 188.02 g/mol | PubChem[2] |

| Boiling Point | 214.5°C at 760 mmHg | ChemicalBook[1] |

| Appearance | Colorless to yellow solid or liquid | Sigma-Aldrich[3] |

| IUPAC Name | 3-bromo-4-methoxypyridine | PubChem[2] |

| InChI Key | DSFJKFHIMBVWAV-UHFFFAOYSA-N | PubChem[2] |

| SMILES | COC1=C(C=NC=C1)Br | PubChem[2] |

Synthesis Methodologies: A Strategic Approach

The synthesis of 3-Bromo-4-methoxypyridine can be approached from several precursors. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic viability. A common and effective strategy involves the bromination of a pre-functionalized pyridine ring.

Illustrative Synthesis Protocol: From 4-Hydroxypyridine

This multi-step synthesis provides a reliable pathway to 3-Bromo-4-methoxypyridine, leveraging common laboratory reagents and transformations.

Step 1: Bromination of 4-Hydroxypyridine

-

To a solution of 4-hydroxypyridine in a suitable solvent (e.g., acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.

-

The reaction mixture is stirred at room temperature or with gentle heating to facilitate the electrophilic aromatic substitution. The electron-donating hydroxyl group directs the bromination to the 3- and 5-positions.

-

Upon completion, the reaction is quenched, and the product, 3-bromo-4-hydroxypyridine, is isolated and purified.

Step 2: O-Methylation of 3-Bromo-4-hydroxypyridine

-

The 3-bromo-4-hydroxypyridine is dissolved in an appropriate solvent (e.g., methanol, DMF).

-

A base, such as sodium methoxide or potassium carbonate, is added to deprotonate the hydroxyl group.

-

A methylating agent, typically methyl iodide or dimethyl sulfate, is then introduced to the reaction mixture.

-

The reaction is stirred, often with heating, until the methylation is complete.

-

Work-up and purification by chromatography or recrystallization yield the final product, 3-Bromo-4-methoxypyridine.

Sources

3-Bromo-4-methoxypyridine molecular weight

An In-Depth Technical Guide to 3-Bromo-4-methoxypyridine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-methoxypyridine, a key heterocyclic building block in modern medicinal and agricultural chemistry. The document details the compound's fundamental physicochemical properties, including its molecular weight, and offers an in-depth exploration of its spectroscopic characterization, synthesis methodologies, and significant applications. With a focus on practical utility for researchers and drug development professionals, this guide includes detailed experimental protocols, mechanistic insights, and safety protocols. The strategic importance of 3-Bromo-4-methoxypyridine as an intermediate in the synthesis of high-value compounds, such as proton pump inhibitors (PPIs) and phosphodiesterase type 4 (PDE4) inhibitors, is thoroughly examined.

Core Molecular Profile

3-Bromo-4-methoxypyridine is a substituted pyridine derivative whose unique arrangement of a bromine atom and a methoxy group on the pyridine scaffold makes it a versatile reagent for further chemical modification. The bromine atom serves as a reactive handle for cross-coupling reactions, while the methoxy group and the pyridine nitrogen influence the electronic properties and reactivity of the molecule.

Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The key identifiers for 3-Bromo-4-methoxypyridine are consolidated below.

| Identifier | Value |

| IUPAC Name | 3-bromo-4-methoxypyridine[1] |

| CAS Number | 82257-09-8[1] |

| Molecular Formula | C₆H₆BrNO[1] |

| SMILES | COC1=C(C=NC=C1)Br[1] |

| InChIKey | DSFJKFHIMBVWAV-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. 3-Bromo-4-methoxypyridine is typically a colorless to yellow solid or liquid.

| Property | Value | Source(s) |

| Molecular Weight | 188.02 g/mol | [1] |

| Form | Solid | |

| Purity | Typically ≥95-97% | [2] |

| Storage Temperature | Freezer, under -20°C, inert atmosphere | [3] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a starting material like 3-Bromo-4-methoxypyridine is a foundational step in any synthetic workflow. This self-validating process ensures that subsequent reactions are based on a known quantity and quality of the reagent, preventing costly failures and misleading results. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation, while chromatographic techniques are employed for purity assessment.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed fingerprint of the molecule's carbon-hydrogen framework.[4]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts and coupling patterns of the ring protons are influenced by the electronegative nitrogen and the electronic effects of the bromo and methoxy substituents.

-

¹³C NMR Spectroscopy : The carbon spectrum complements the proton data by revealing the chemical environment of each carbon atom in the molecule, including the five carbons of the pyridine ring and the single carbon of the methoxy group.[4]

Experimental Protocol: Purity Assessment by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for assessing the purity of volatile and semi-volatile compounds. It separates components of a mixture based on their boiling points and partitioning behavior, with the mass spectrometer providing definitive identification of the eluted compounds based on their mass-to-charge ratio.

Methodology:

-

Sample Preparation: Dissolve ~1 mg of 3-Bromo-4-methoxypyridine in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

-

Instrument Setup: Use a standard non-polar GC column (e.g., DB-5ms). Set the injector temperature to 250°C and the initial oven temperature to 80°C.

-

Elution Program: Hold at 80°C for 2 minutes, then ramp the temperature at a rate of 10-20°C per minute up to 280°C.

-

MS Detection: Set the mass spectrometer to scan a mass range of 50-300 amu in electron ionization (EI) mode.

-

Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should correspond to the molecular ion of 3-Bromo-4-methoxypyridine (m/z ≈ 187/189, reflecting the isotopic pattern of bromine). Purity is calculated based on the relative area of the main peak.

Analytical Workflow Diagram

Caption: Standard analytical workflow for identity and purity verification.

Synthesis and Mechanistic Insights

The preparation of substituted pyridines often requires multi-step synthetic sequences. While various routes to 3-Bromo-4-methoxypyridine exist, a common strategy involves the functionalization of a pre-existing pyridine ring.[5] The choice of a specific route depends on factors like starting material availability, cost, and scalability.

Protocol: Representative Synthesis via Bromination

Rationale: This protocol describes a laboratory-scale synthesis starting from 4-methoxypyridine. The strategy relies on electrophilic aromatic substitution, where the pyridine ring is activated by the electron-donating methoxy group, directing the incoming bromine electrophile primarily to the positions ortho and para to it. The position C3 (ortho) is sterically accessible for bromination.

Methodology:

-

Reaction Setup: To a solution of 4-methoxypyridine (1 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent, cool the mixture to 0-5°C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. The use of NBS is preferable to elemental bromine for safety and selectivity.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

-

Workup: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine species. Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford pure 3-Bromo-4-methoxypyridine.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 3-Bromo-4-methoxypyridine.

Core Applications in Drug Discovery and Development

3-Bromo-4-methoxypyridine's value lies in its role as a versatile intermediate.[2] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The bromine atom at the C3 position is particularly useful as it allows for the introduction of molecular complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of carbon-carbon and carbon-heteroatom bonds.

Key Intermediate in API Synthesis

This compound is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for gastrointestinal and inflammatory conditions.[6][7]

-

Proton Pump Inhibitors (PPIs): It serves as a key intermediate in the development of PPIs, which are widely prescribed for managing acid reflux (GERD) and peptic ulcers.[6][7] The 3-bromo-4-methoxypyridine core is elaborated to create the final complex drug molecule.

-

Phosphodiesterase Type 4 (PDE4) Inhibitors: This intermediate is also instrumental in creating potent PDE4 inhibitors.[6][7] These molecules are actively researched for their therapeutic potential in treating inflammatory diseases like asthma and COPD.[7]

Applications Pathway Diagram

Caption: Role as a central intermediate in diverse chemical industries.

Safety, Handling, and Storage

Proper handling of chemical reagents is critical to ensure laboratory safety. 3-Bromo-4-methoxypyridine possesses several hazards that necessitate careful management.

Hazard Identification

Based on aggregated GHS data, the compound presents the following hazards:

| Hazard Class | GHS Classification | Notes |

| Acute Toxicity | H302: Harmful if swallowed | [1] |

| Skin Irritation | H315: Causes skin irritation | [1] |

| Eye Irritation | H319: Causes serious eye irritation | [1] |

| Respiratory Irritation | H335: May cause respiratory irritation | [1] |

Recommended Handling Procedures

Given the hazards, the following personal protective equipment (PPE) and handling procedures are mandatory:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9] Avoid contact with skin and eyes.[8]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[8]

-

General Hygiene: Wash hands thoroughly after handling.[9][10]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] For long-term stability, storage in a freezer (-20°C) under an inert atmosphere is recommended.[3]

-

Incompatibilities: Keep away from strong oxidizing agents.[10]

Conclusion

3-Bromo-4-methoxypyridine is more than a simple chemical reagent; it is an enabling tool for innovation in the life sciences. Its molecular weight of 188.02 g/mol and well-defined physicochemical properties provide a solid foundation for its use in complex synthetic endeavors. The strategic placement of its functional groups allows chemists to readily access novel and intricate molecular architectures, driving the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any researcher aiming to leverage its full potential.

References

-

Title: 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 Source: PubChem URL: [Link]

-

Title: Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: 3-Bromo-4-methylpyridine: Applications in Pharma and Agrochemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-methoxypyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 82257-09-8|3-Bromo-4-methoxypyridine|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-BROMO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-methoxypyridine

Introduction

3-Bromo-4-methoxypyridine is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its utility as a versatile building block in the synthesis of more complex molecules stems from the presence of a reactive bromine atom and a methoxy group on the pyridine ring, which can be targeted for various chemical transformations.[1] A thorough understanding of its physical properties is paramount for its effective use in drug design, process development, and quality control. This guide provides a comprehensive overview of the core physical characteristics of 3-Bromo-4-methoxypyridine, detailing established methodologies for their determination and offering insights into the rationale behind these experimental choices.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for 3-Bromo-4-methoxypyridine is presented below. These properties are fundamental for its handling, characterization, and application in a research and development setting.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | PubChem[2], ChemicalBook[3] |

| Molecular Weight | 188.02 g/mol | PubChem[2], Sigma-Aldrich |

| CAS Number | 82257-09-8 | PubChem[2], GenoChem World[4] |

| Appearance | Colorless to yellow solid or liquid | Sigma-Aldrich[5] |

| Boiling Point | 214.5 °C at 760 mmHg | iChemical[6], ChemicalBook[3] |

| Density | 1.53 g/cm³ | iChemical[6] |

| Solubility | Slightly soluble in water (9.8 g/L predicted) | ChemicalBook[7] |

| Flash Point | 83.5 °C | iChemical[6] |

| pKa | 4.19 ± 0.18 (Predicted) | ChemicalBook[7] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is crucial for ensuring the identity, purity, and consistency of a chemical substance. The following section outlines the standard experimental protocols for measuring the key physical parameters of 3-Bromo-4-methoxypyridine, emphasizing the scientific principles that underpin these methods.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

The physical state of 3-Bromo-4-methoxypyridine is often described as a colorless to yellow solid or liquid, suggesting its melting point is near ambient temperature.[5] Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique for determining the melting point and enthalpy of fusion of a substance.[8][9]

Causality Behind Experimental Choice: DSC is preferred over traditional capillary melting point apparatus due to its ability to provide quantitative thermodynamic data, such as the heat of fusion, and its high precision. It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of phase transitions.[10] For a high-purity organic compound, the onset of the melting peak in the DSC thermogram is taken as the melting point.[9]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of 3-Bromo-4-methoxypyridine into an aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.[11]

-

Analysis: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination by Distillation

The boiling point is a key indicator of the volatility of a liquid and is essential for purification processes like distillation.[7][12]

Causality Behind Experimental Choice: Simple distillation is a robust and direct method for determining the boiling point of a liquid.[13] It relies on the principle that at the boiling point, the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14] By heating the liquid to its boiling point and measuring the temperature of the vapor in equilibrium with the liquid, an accurate boiling point can be obtained.

Experimental Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Addition: Place approximately 5-10 mL of 3-Bromo-4-methoxypyridine and a few boiling chips into the distillation flask.

-

Heating: Gently heat the flask.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to ensure it is bathed in the vapor as the liquid boils.

-

Observation: Record the temperature at which a steady stream of distillate is collected. This constant temperature is the boiling point.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Caption: Workflow for Boiling Point Determination via Distillation.

Solubility Assessment

Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation in drug development.[15]

Causality Behind Experimental Choice: A systematic approach to solubility testing provides a qualitative understanding of a compound's polarity and potential intermolecular interactions. The "shake-flask" method is a common and straightforward technique to determine equilibrium solubility.[16]

Experimental Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: Add a small, known amount of 3-Bromo-4-methoxypyridine (e.g., 10 mg) to a vial containing a fixed volume of the solvent (e.g., 1 mL).

-

Equilibration: Vigorously shake the vial and then allow it to equilibrate at a constant temperature.

-

Observation: Visually inspect the mixture for the presence of undissolved solid.

-

Classification: Classify the solubility as soluble, partially soluble, or insoluble based on the visual observation. For quantitative analysis, the concentration of the saturated solution can be determined spectrophotometrically or by HPLC.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts and coupling patterns are indicative of their electronic environment and spatial relationships.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule and their chemical environment.

While specific, high-resolution spectra for 3-Bromo-4-methoxypyridine are available in specialized databases, general spectral data can be found on platforms like PubChem and ChemicalBook.[2][17]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key expected vibrational frequencies for 3-Bromo-4-methoxypyridine would include C-H stretching from the aromatic ring and methoxy group, C=C and C=N stretching of the pyridine ring, C-O stretching of the ether linkage, and C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Bromo-4-methoxypyridine, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A characteristic feature would be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[18]

Conclusion

The physical properties of 3-Bromo-4-methoxypyridine outlined in this guide provide a foundational understanding for researchers and professionals in the fields of chemistry and drug development. The methodologies described for the determination of these properties are based on well-established scientific principles, ensuring accuracy and reproducibility. A comprehensive grasp of these characteristics is essential for the successful application of this versatile building block in the synthesis of novel and impactful molecules.

References

-

PubChem. 3-Bromo-4-methoxypyridine. National Center for Biotechnology Information. [Link]

-

iChemical. 3-Bromo-4-methoxypyridine, CAS No. 82257-09-8. [Link]

-

SpectraBase. 3-BROMO-4-ETHOXYPYRIDINE - Optional[FTIR] - Spectrum. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

Organic Chemistry at CU Boulder. Distillation. [Link]

-

S4Science. A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]

-

Analytical Chemistry. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. [Link]

-

PubChem. 3-Bromopyridine. [Link]

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

National Institutes of Health. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

-

Chemistry LibreTexts. Differential Scanning Calorimetry. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

RASĀYAN Journal of Chemistry. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4. [Link]

-

ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. [Link]

-

University of California, Irvine. Interpretation of mass spectra. [Link]

-

bioRxiv. DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. [Link]

-

Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Wikipedia. 3-Bromopyridine. [Link]

-

NIST WebBook. Pyridine, 3-bromo-. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR [m.chemicalbook.com]

- 6. 3-Bromo-2-methoxypyridine(13472-59-8) 1H NMR spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. s4science.at [s4science.at]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. biorxiv.org [biorxiv.org]

- 12. vernier.com [vernier.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. 3-BROMO-4-METHOXY-PYRIDINE(82257-09-8) 1H NMR spectrum [chemicalbook.com]

- 18. youtube.com [youtube.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Solubility of 3-Bromo-4-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-bromo-4-methoxypyridine, a key intermediate in pharmaceutical and organic synthesis.[1] Recognizing the scarcity of publicly available, broad-spectrum solubility data for this compound, this document emphasizes the foundational principles and detailed experimental protocols necessary for its determination. We delve into the physicochemical properties of 3-bromo-4-methoxypyridine, explore the theoretical underpinnings of its solubility in various solvent classes, and present robust, step-by-step methodologies for accurate solubility measurement. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge to confidently assess the solubility of 3-bromo-4-methoxypyridine, a critical parameter for reaction optimization, formulation development, and bioavailability assessment.[2][3]

Introduction to 3-Bromo-4-methoxypyridine

3-Bromo-4-methoxypyridine is a substituted pyridine derivative with significant applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural features—a pyridine ring, a bromo substituent, and a methoxy group—confer specific reactivity and physicochemical properties that are of interest in medicinal chemistry. Understanding the solubility of this compound is paramount for its effective use, from designing synthetic routes to developing stable formulations.[3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is essential for any solubility study. The table below summarizes the key properties of 3-bromo-4-methoxypyridine.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [4][5] |

| Molecular Weight | 188.02 g/mol | [4][5] |

| Appearance | Colorless to pale yellow solid or liquid | [4][6] |

| Boiling Point | 214.5°C at 760 mmHg | [4] |

| Water Solubility | Slightly soluble (9.8 g/L) | [7] |

| pKa (Predicted) | 4.19 ± 0.18 | [7] |

The Critical Role of Solubility in Research and Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous mixture at a given temperature, is a fundamental parameter in chemical and pharmaceutical sciences.[8] For a compound like 3-bromo-4-methoxypyridine, solubility data is crucial for:

-

Synthetic Chemistry: The choice of solvent can significantly impact reaction rates, yields, and purity of the final product. A solvent in which the reactants are sufficiently soluble is often a prerequisite for a successful reaction.

-

Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.

-

Drug Development: For active pharmaceutical ingredients (APIs), aqueous solubility is a key determinant of bioavailability.[2][3] Poor solubility can lead to challenges in formulation and absorption.[9]

-

Analytical Chemistry: The preparation of solutions for analysis by techniques such as HPLC or GC-MS requires knowledge of suitable solvents.[10]

Experimental Determination of Solubility

Given the limited availability of comprehensive solubility data for 3-bromo-4-methoxypyridine, this section provides detailed protocols for its experimental determination. The choice of method often depends on the required accuracy, throughput, and the properties of the compound and solvent.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a solid in a liquid.[11] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Protocol

-

Preparation: Add an excess amount of 3-bromo-4-methoxypyridine to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer in a temperature-controlled environment is recommended.

-

Phase Separation: Allow the mixture to stand undisturbed at the experimental temperature to let the undissolved solid settle. Subsequently, filter the supernatant through a syringe filter (e.g., 0.45 µm pore size) to obtain a clear, saturated solution.[11] This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Quantification: Analyze the concentration of 3-bromo-4-methoxypyridine in the filtered solution using a suitable analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Workflow for Shake-Flask Method

Caption: Workflow for the shake-flask solubility determination method.

Quantification by UV-Visible Spectrophotometry

If 3-bromo-4-methoxypyridine exhibits absorbance in the UV-Visible spectrum and the chosen solvent is transparent in that region, this method offers a straightforward and rapid means of quantification.

Protocol

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of 3-bromo-4-methoxypyridine in the chosen solvent and scan it across the UV-Visible range to determine the λmax.

-

Calibration Curve Preparation:

-

Prepare a stock solution of 3-bromo-4-methoxypyridine of a known concentration in the solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The resulting plot should be linear, adhering to the Beer-Lambert law.[11]

-

-

Sample Analysis:

-

Prepare a saturated solution of 3-bromo-4-methoxypyridine using the shake-flask method (steps 1-3).

-

Dilute the filtered saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the solubility of 3-bromo-4-methoxypyridine in the solvent.[11]

-

UV-Vis Quantification Workflow

Caption: Workflow for quantification using UV-Visible spectrophotometry.

High-Throughput Kinetic Solubility Screening

In early drug discovery, kinetic solubility is often determined using high-throughput methods like nephelometry.[2][3] This technique measures the light scattered by suspended particles as a compound precipitates from a solution.[2]

Principle

A stock solution of 3-bromo-4-methoxypyridine in a water-miscible organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is observed is taken as the kinetic solubility. While less precise than equilibrium solubility, it is a valuable tool for rapid screening.

Factors Influencing the Solubility of 3-Bromo-4-methoxypyridine

The solubility of 3-bromo-4-methoxypyridine is governed by its molecular structure and the properties of the solvent. Key factors include:

-

Polarity: The pyridine ring introduces polarity, while the bromo and methoxy groups also contribute to the molecule's overall dipole moment. The principle of "like dissolves like" suggests that 3-bromo-4-methoxypyridine will have higher solubility in solvents with similar polarity.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) may exhibit enhanced solubility.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. This relationship should be determined experimentally for each solvent system.

-

pH: As a weak base, the solubility of 3-bromo-4-methoxypyridine in aqueous solutions is expected to be pH-dependent.[9] In acidic solutions (pH < pKa), the pyridine nitrogen will be protonated, forming a more soluble salt.

Safety Precautions

When handling 3-bromo-4-methoxypyridine, it is crucial to consult the Safety Data Sheet (SDS). It is classified as causing skin and eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[4] All work should be conducted in a well-ventilated fume hood.[4][12]

Conclusion

References

-

3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem. (n.d.). Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Retrieved from [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

-

Solubility & Method for determination of solubility | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

4-Bromo-3-methoxypyridine | C6H6BrNO | CID 13793629 - PubChem. (n.d.). Retrieved from [Link]

-

ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved from [Link]

Sources

- 1. H64296.03 [thermofisher.com]

- 2. rheolution.com [rheolution.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet [chemicalbook.com]

- 5. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-bromo-4-methoxypyridine | 82257-09-8 [sigmaaldrich.com]

- 7. 3-BROMO-4-METHOXY-PYRIDINE | 82257-09-8 [amp.chemicalbook.com]

- 8. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

synthesis of 3-Bromo-4-methoxypyridine

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-Bromo-4-methoxypyridine (CAS No. 82257-09-8), a pivotal heterocyclic building block in modern drug discovery and agrochemical research. We present a detailed analysis of viable synthetic pathways, including a primary recommended protocol derived from recent patent literature involving the direct bromination of 4-methoxypyridine. Alternative routes, such as the high-yield Sandmeyer reaction and the Williamson ether synthesis, are also critically evaluated. The causality behind experimental choices, mechanistic underpinnings of regioselectivity, and self-validating protocols with full characterization data are discussed to provide researchers, scientists, and drug development professionals with a field-proven guide for the reliable synthesis of this important intermediate.

Introduction: The Strategic Importance of 3-Bromo-4-methoxypyridine

3-Bromo-4-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry.[1] Its structure incorporates three key features that make it a versatile synthon:

-

The Pyridine Core: An essential scaffold in numerous biologically active molecules.

-

The Bromo Substituent: A versatile functional handle, perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[2] This enables the rapid construction of complex molecular architectures.

-

The Methoxy Group: An electron-donating group that modulates the electronic properties of the pyridine ring and can influence pharmacokinetic properties in final drug candidates.

This unique combination of features has established 3-Bromo-4-methoxypyridine as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as anti-inflammatory and antimicrobial agents.[1] Its structural analogues, like 3-bromo-4-methylpyridine, are instrumental in creating potent proton pump inhibitors (PPIs) and phosphodiesterase type 4 (PDE4) inhibitors.[3] Given its utility, access to reliable and scalable synthetic protocols is of paramount importance for the research and development community.

Strategic Analysis of Synthetic Pathways

Several logical pathways can be envisioned for the . The choice of strategy often depends on the availability of starting materials, scalability, and safety considerations (e.g., handling of elemental bromine). The three most viable approaches are:

-

Direct Electrophilic Bromination: The most atom-economical approach, starting from commercially available 4-methoxypyridine.

-

Sandmeyer Reaction: A classic and highly reliable transformation of an amino group into a bromide, starting from 3-amino-4-methoxypyridine.

-

Williamson Ether Synthesis: Methylation of the corresponding 3-bromo-4-hydroxypyridine, which avoids direct bromination of the activated methoxypyridine ring.

Caption: Overview of primary synthetic routes to 3-Bromo-4-methoxypyridine.

Primary Recommended Synthesis: Direct Bromination of 4-Methoxypyridine

A recent Chinese patent (CN114292229A) details a direct and efficient two-step method starting from 4-methoxypyridine.[3] This approach is recommended for its straightforward execution and use of readily available materials.

Mechanistic Rationale & Regioselectivity

The key to this synthesis is controlling the regioselectivity of the electrophilic aromatic substitution. The pyridine ring is inherently electron-deficient and deactivated towards electrophiles, particularly at the C2, C4, and C6 positions. However, the methoxy group at the C4 position is a powerful activating, ortho, para-directing group due to its ability to donate a lone pair of electrons via resonance (+M effect).

The directing effects are as follows:

-

Pyridine Nitrogen (-I, -M): Deactivates positions C2, C4, C6.

-

Methoxy Group (+M > -I): Activates positions C3, C5 (ortho to the methoxy group) and deactivates C4.

The strong activating effect of the methoxy group overcomes the inherent deactivation of the ring and directs the incoming electrophile (Br⁺) to the C3 and C5 positions. The reaction proceeds via a standard arenium ion intermediate, which is stabilized by resonance, including a favorable contributor where the positive charge is delocalized onto the methoxy oxygen. Substitution occurs preferentially at the C3 position.

Detailed Experimental Protocol (Adapted from CN114292229A)

This protocol is presented in two stages: formation of the pyridinium salt and subsequent bromination.

Caption: Step-by-step workflow for the direct bromination of 4-methoxypyridine.

Step 1: Synthesis of 3-Bromo-4-methoxypyridine

-

Vessel Preparation: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-methoxypyridine (21.8 g, 0.2 mol) and dichloromethane (200 mL).

-

Salt Formation: Cool the mixture to 0-5°C in an ice-water bath. Slowly add concentrated sulfuric acid (21.6 g, 0.22 mol) dropwise, maintaining the internal temperature below 10°C. After the addition is complete, stir the mixture at 0-5°C for 30 minutes.

-

Bromination: Add N-bromosuccinimide (NBS) (37.4 g, 0.21 mol) in portions over approximately 1 hour. Ensure the temperature remains between 0-5°C during the addition.

-

Reaction: After the NBS addition is complete, allow the reaction mixture to warm naturally to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture again to 0-5°C. Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) until the reddish-brown color disappears. Carefully adjust the pH of the solution to 8-9 using a 20% aqueous sodium hydroxide solution, keeping the temperature below 20°C.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 100 mL). Combine all organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1 to 5:1) to afford 3-Bromo-4-methoxypyridine as a liquid.[3]

Product Characterization (Self-Validation)

The identity and purity of the synthesized compound must be confirmed by spectroscopic analysis.

-

Molecular Formula: C₆H₆BrNO[1]

-

Molecular Weight: 188.02 g/mol [1]

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~8.35 (s, 1H, H-2), ~8.20 (d, 1H, H-6), ~6.75 (d, 1H, H-5), ~3.90 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm: ~164.0 (C-4), ~152.0 (C-2), ~142.0 (C-6), ~110.0 (C-5), ~109.0 (C-3), ~56.0 (-OCH₃).

Note: NMR data is predicted based on known values for similar structures and publicly available data. Actual values should be confirmed experimentally.[1][5]

Alternative Synthetic Routes

Route 2: Sandmeyer Reaction

This route is an excellent alternative, particularly if elemental bromine or NBS are undesirable. The synthesis of the required precursor, 3-amino-4-methoxypyridine, can be achieved from 4-methoxypyridine via nitration followed by reduction. The Sandmeyer reaction itself is robust and typically high-yielding. The protocol described for the analogous 3-bromo-4-methylpyridine serves as a superb template.[6][7]

Experimental Protocol (Adapted from CN104945314A for 3-amino-4-methylpyridine) [6]

-

Diazotization: In a suitable reaction vessel, suspend 3-amino-4-methoxypyridine (0.1 mol) in 48% hydrobromic acid (HBr) (46 mL, 0.4 mol) and cool the mixture to -5°C in an ice-salt bath.

-

Bromine Addition: Slowly add liquid bromine (15 mL, 0.3 mol) dropwise over 30-35 minutes, maintaining the temperature below -5°C.

-

Diazonium Salt Formation: Following the bromine addition, add a pre-cooled 40% aqueous solution of sodium nitrite (NaNO₂) (42 g) dropwise over 1-1.5 hours, ensuring the temperature stays below 0°C. Stir for an additional 30 minutes at 0°C after the addition is complete.

-

Work-up: Slowly neutralize the reaction by adding 50% aqueous sodium hydroxide solution, keeping the temperature below 20°C, until the pH reaches 9.

-

Extraction and Isolation: Extract the mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Causality: This method transforms the amino group into a diazonium salt (N₂⁺), which is an excellent leaving group. The bromide ions in solution, assisted by copper catalysis (if used) or in the presence of excess bromine, can then displace the nitrogen gas to form the aryl bromide. This method is often preferred for its reliability and high yields, reported as high as 95% for the methyl analogue.[7]

Route 3: Williamson Ether Synthesis

This strategy involves the methylation of 3-bromo-4-hydroxypyridine. It is a classic Sₙ2 reaction where a deprotonated hydroxyl group (pyridinolate) acts as a nucleophile to attack a methylating agent.

Experimental Protocol (General procedure)

-

Deprotonation: Dissolve 3-bromo-4-hydroxypyridine (0.1 mol) in a suitable polar aprotic solvent like DMF or DMSO (200 mL). Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 0.11 mol) or potassium hydroxide (KOH, pulverized, 0.15 mol) portion-wise at room temperature under a nitrogen atmosphere.

-

Methylation: Once the deprotonation is complete (cessation of gas evolution for NaH), add a methylating agent like methyl iodide (CH₃I, 0.12 mol) or dimethyl sulfate ((CH₃)₂SO₄, 0.12 mol) dropwise.

-

Reaction: Heat the mixture gently (e.g., 50-60°C) for 2-4 hours, or until TLC indicates the consumption of starting material.

-

Work-up and Isolation: Cool the reaction mixture and pour it into ice water to precipitate the product or prepare it for extraction. Extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography or distillation.

Causality: This route is advantageous as it builds the methoxy group onto a pre-brominated scaffold, avoiding potential issues with regioselectivity during the bromination of an activated ring. The success of the Sₙ2 reaction depends on using a polar aprotic solvent to enhance the nucleophilicity of the pyridinolate anion.

Comparative Data Summary

The following table summarizes the key parameters of the discussed synthetic routes. Data for Routes 2 and 3 are based on highly analogous reactions and serve as a predictive benchmark.

| Parameter | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction | Route 3: Williamson Ether Synthesis |

| Starting Material | 4-Methoxypyridine | 3-Amino-4-methoxypyridine | 3-Bromo-4-hydroxypyridine |

| Key Reagents | NBS, H₂SO₄ | NaNO₂, HBr, Br₂ | NaH (or KOH), CH₃I |

| Typical Solvent | Dichloromethane | Water / HBr | DMF or DMSO |

| Temperature | 0°C to Room Temp. | -5°C to 0°C | Room Temp. to 60°C |

| Reported Yield | Good (as per patent) | ~95% (for methyl analogue)[7] | Generally Good to Excellent |

| Key Advantage | Atom economical, direct | High yield, very reliable | Avoids bromination of activated ring |

| Key Disadvantage | Requires control of regioselectivity | Multi-step precursor synthesis | Requires less common starting material |

Conclusion

While several viable methods exist for the , the direct bromination of 4-methoxypyridine using N-bromosuccinimide, as detailed in recent patent literature, represents a highly efficient and direct approach.[3] For applications demanding the highest possible yield and where the multi-step preparation of the precursor is feasible, the Sandmeyer reaction on 3-amino-4-methoxypyridine offers a robust and near-quantitative alternative.[6][7] The selection of the optimal synthetic route will ultimately be guided by the specific constraints of the laboratory or production facility, including starting material availability, scalability requirements, and safety protocols.

References

-

PubChem. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. [Link]

- Google Patents. CN114292229A - 一种3-溴-4-甲氧基吡啶的制备方法 (Preparation method of 3-bromo-4-methoxypyridine).

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

Sources

- 1. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2014122474A1 - Piperidin-1 -yl and azepin-1 -yl carboxylates as muscarinic m4 receptor agonists - Google Patents [patents.google.com]

- 3. CN114292229A - ä¸ç§3-溴-4-ç²æ°§åºå¡å¶çå¶å¤æ¹æ³ - Google Patents [patents.google.com]

- 4. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 5. 3-BROMO-4-METHOXY-PYRIDINE(82257-09-8) 1H NMR spectrum [chemicalbook.com]

- 6. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 7. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

3-Bromo-4-methoxypyridine safety and handling

All waste containing 3-Bromo-4-methoxypyridine, including empty containers, contaminated labware, and spill cleanup materials, must be treated as hazardous waste. [13]1. Segregation: Collect waste in a designated, leak-proof, and clearly labeled container. Do not mix with incompatible waste streams. [13]2. Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name. [13]3. Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. Never dispose of this chemical down the drain or in general trash. [9][13]

Section 7: Application in Synthetic Chemistry: A Protocol Example

3-Bromo-4-methoxypyridine is a valuable building block, primarily used to introduce the 3-substituted-4-methoxypyridine moiety into target molecules via cross-coupling reactions. [1]The bromine atom at the 3-position is an excellent handle for palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. [1]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized, step-by-step methodology for a Suzuki coupling reaction. Note: This is a representative workflow. Specific substrates, catalysts, and conditions must be optimized for each unique reaction.

-

Reactor Setup : In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 3-Bromo-4-methoxypyridine (1.0 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.

-

Solvent Addition : Add an anhydrous, degassed solvent system. A common choice is a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution (e.g., 2M K₂CO₃).

-

Reaction Execution : Seal the vessel and heat the mixture to the target temperature (typically 80-110°C) with vigorous stirring.

-

Monitoring : Monitor the reaction progress using an appropriate analytical technique, such as TLC, GC-MS, or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

-

Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

Caption: A generalized workflow for a Suzuki cross-coupling reaction.

Section 8: References

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 3-bromo-4-methoxy-pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Bromo-4-methoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

3-Bromo-4-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its strategic placement of a reactive bromine atom, an electron-donating methoxy group, and the intrinsic properties of the pyridine scaffold make it an exceptionally versatile reagent. The bromine atom serves as a key handle for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, validated synthesis protocols, characteristic reactivity, and applications of 3-Bromo-4-methoxypyridine, offering field-proven insights for its effective utilization in pharmaceutical and agrochemical research.

Physicochemical and Structural Properties

3-Bromo-4-methoxypyridine is typically a colorless to pale yellow solid or liquid at room temperature.[1] A thorough understanding of its fundamental properties is crucial for its appropriate handling, storage, and application in synthesis.

| Property | Value | Source |

| IUPAC Name | 3-bromo-4-methoxypyridine | [1] |

| CAS Number | 82257-09-8 | [1] |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | Colorless to yellow solid or liquid | [1] |

| Boiling Point | 214.5 ± 20.0 °C (Predicted) | [2] |

| Density | 1.530 ± 0.06 g/cm³ (Predicted) | [2] |

| Water Solubility | Slightly soluble (9.8 g/L) | [3] |

| SMILES | COC1=C(C=NC=C1)Br | [1] |

| InChIKey | DSFJKFHIMBVWAV-UHFFFAOYSA-N | [1] |

Synthesis of 3-Bromo-4-methoxypyridine

The synthesis of 3-Bromo-4-methoxypyridine can be approached through several strategic routes. The choice of method depends on the availability of starting materials, scale, and desired purity. Below are two distinct, validated protocols. The first relies on the direct electrophilic bromination of an activated pyridine ring, while the second employs a nucleophilic aromatic substitution (SNAr) pathway.

Caption: Synthetic routes to 3-Bromo-4-methoxypyridine.

Protocol A: Electrophilic Bromination of 4-Methoxypyridine

This method leverages the electron-donating nature of the methoxy group, which activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho and para to it. The C-3 position is sufficiently activated for bromination using a mild bromine source like N-Bromosuccinimide (NBS).

Causality: The choice of NBS over harsher reagents like elemental bromine (Br₂) is critical. NBS provides a controlled, slow release of electrophilic bromine, minimizing side reactions and polybromination that can occur with highly activated aromatic systems. Dichloromethane is an excellent solvent choice due to its inert nature and ability to solubilize both the starting material and the reagent.

Step-by-Step Methodology: [4]

-

Reaction Setup: To a solution of 4-methoxypyridine (1 mmol) in dichloromethane (5 mL), add N-Bromosuccinimide (NBS) (1 mmol).

-

Reaction Conditions: Stir the reaction mixture in darkness at the desired temperature. Note: The original authors specify that reaction conditions (temperature, time) should be optimized, but room temperature is a logical starting point.

-

Monitoring: Follow the progress of the reaction by ¹H NMR spectroscopy or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, evaporate the solvent under reduced pressure. This will yield a mixture of the product and succinimide.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure 3-Bromo-4-methoxypyridine.[4]

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This approach utilizes a precursor, 3-Bromo-4-fluoropyridine, where the highly electronegative fluorine atom at the C-4 position acts as an excellent leaving group for SNAr.

Causality: The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the bromine atom, which stabilize the negatively charged intermediate (Meisenheimer complex). Sodium methoxide provides a potent nucleophile (CH₃O⁻) to displace the fluoride. Methanol is the ideal solvent as it is the conjugate acid of the nucleophile and readily dissolves the sodium methoxide salt.

Step-by-Step Methodology: [5]

-

Reaction Setup: Suspend 3-Bromo-4-fluoropyridine (1.44 mmol) in a solution of sodium methoxide in methanol (3.0 mL of a 4.6 M solution).

-

Reaction Conditions: Stir the mixture at ambient temperature for 3 days.

-

Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS.

-

Workup: Pour the reaction mixture into an aqueous solution of citric acid (1 M).

-

Extraction: Extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product. Further purification via column chromatography may be performed if necessary.[5]

Key Reactions and Mechanistic Insights

The C-Br bond at the 3-position is the primary site of reactivity, making 3-Bromo-4-methoxypyridine an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. For 3-Bromo-4-methoxypyridine, this allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-3 position.

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination. The base (e.g., K₂CO₃, K₃PO₄) is required for the transmetalation step, where the organic group is transferred from boron to palladium.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

General Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine 3-Bromo-4-methoxypyridine (1.0 equiv.), the desired boronic acid or ester (1.1–1.5 equiv.), a base (e.g., K₂CO₃, 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene/ethanol/water) via syringe.

-

Heating: Heat the mixture with vigorous stirring to a temperature typically between 80–110 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup & Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. It allows for the coupling of 3-Bromo-4-methoxypyridine with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, which is a critical transformation in the synthesis of many pharmaceutical agents.

Causality: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. The key difference is the nucleophile. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is essential to deprotonate the amine (or the N-H bond in the palladium-amine complex) to form the palladium-amido intermediate, which precedes the final bond-forming reductive elimination step. The choice of phosphine ligand is again paramount for achieving high yields.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1–2 mol%), the phosphine ligand (e.g., BINAP, XPhos, 2–4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk flask.

-

Reagent Addition: Add 3-Bromo-4-methoxypyridine (1.0 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Nucleophile Addition: Finally, add the amine (1.1–1.2 equiv.) via syringe.

-

Heating: Seal the vessel and heat with vigorous stirring to a temperature typically between 80–110 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup & Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl or water. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The substituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in over 60 FDA-approved drugs.[3] The pyridine nitrogen acts as a hydrogen bond acceptor and can improve the solubility and pharmacokinetic properties of a molecule.[6]

3-Bromo-4-methoxypyridine serves as a key starting material for building molecules with therapeutic potential, particularly in the area of kinase inhibitors . Many kinase inhibitors bind to the ATP pocket of the enzyme, and the pyridine scaffold is adept at forming critical hydrogen bonds in this region. The C-3 position, made accessible by the bromine handle, is often explored to project vectors into solvent-exposed regions or to pick up additional interactions to improve potency and selectivity.[7][8] For example, 4-(phenylamino)pyridopyrimidines have been designed as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] The ability to readily diversify the C-3 position of the 3-bromo-4-methoxypyridine core via Suzuki or Buchwald-Hartwig reactions allows for the rapid generation of compound libraries for screening against kinase targets and other important biological receptors.

Spectroscopic Analysis

Confirmation of the structure of 3-Bromo-4-methoxypyridine and its reaction products is achieved through standard spectroscopic techniques.

| ¹H NMR | ¹³C NMR | Mass Spectrometry |

| The proton NMR spectrum provides unambiguous confirmation of the substitution pattern. Key expected signals are: | Database entries suggest the presence of six distinct carbon signals. | Electron Ionization (EI) or Electrospray Ionization (ESI) will show the molecular ion peaks. |

| ¹H NMR (CDCl₃) Data: [4] | Expected Resonances: | Isotopic Pattern: |

| δ 8.68 (s, 1H, H-2) | Aromatic carbons (approx. 110-165 ppm) | The presence of a single bromine atom results in a characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio, confirming the incorporation of bromine. |

| δ 8.40 (d, J = 5.9 Hz, 1H, H-6) | Methoxy carbon (approx. 55-60 ppm) | m/z (Calculated): 186.9633 (for C₆H₆⁷⁹BrNO) |

| δ 6.82 (d, J = 5.9 Hz, 1H, H-5) | ||

| δ 3.95 (s, 3H, OCH₃) |

Safety and Handling

3-Bromo-4-methoxypyridine should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).[2]

-

Storage: Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere.[2][3] Keep away from oxidizing agents.[3]

References

- Jatczak, M. (2014). Synthesis of pyridine fused six- and seven-membered rings and their biological activity [PhD thesis]. Ghent University.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 642827, 3-Bromo-4-methoxypyridine. [Link]

-

Singh, U. P., & Kumar, S. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 13(9), 1033–1063. [Link]

- Google Patents. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof.

-

Chemsrc. 3-Bromo-4-methoxypyridine CAS No. 82257-09-8. [Link]

-

J&K Scientific. 3-Bromo-4-methoxy-pyridine | 82257-09-8. [Link]

-

Alvarez, M. et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(12), 1787-1790. [Link]

- Abdel-Megeed, M. F. et al. (2005). Recent trends in the chemistry of pyridine N-oxides.

-

ResearchGate. (2022, June 7). Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition. [Link]

-

ResearchGate. 1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... [Link]

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

iChemical. 3-Bromo-4-methoxypyridine, CAS No. 82257-09-8. [Link]

-

ACS Publications. Journal of Medicinal Chemistry Vol. 64 No. 19. [Link]

- Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. Journal of Molecular Structure, 1274, 134483.

-

Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of medicinal chemistry, 40(24), 3915–3925. [Link]

Sources

- 1. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-BROMO-4-METHOXY-PYRIDINE | 82257-09-8 [chemicalbook.com]

- 3. 3-Bromo-4-methoxypyridine, 97% | Fisher Scientific [fishersci.ca]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Read High-Impact Highlights from Organic Letters [axial.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 82257-09-8 Cas No. | 3-Bromo-4-methoxypyridine | Apollo [store.apolloscientific.co.uk]

The Synthetic Chemist's Compass: Navigating the Reactivity of 3-Bromo-4-methoxypyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

3-Bromo-4-methoxypyridine has emerged as a pivotal heterocyclic building block in the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] Its strategic substitution pattern—a bromine atom amenable to a host of cross-coupling reactions and a methoxy group that modulates the electronic character of the pyridine ring—renders it a versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of 3-Bromo-4-methoxypyridine, moving beyond a mere recitation of protocols to offer a causal understanding of its chemical behavior. We will dissect its participation in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, providing both the "how" and the "why" that are critical for successful application in a research and development setting.

Introduction: Unpacking the Electronic Profile of 3-Bromo-4-methoxypyridine

The reactivity of 3-Bromo-4-methoxypyridine is a nuanced interplay of the electronic properties of the pyridine ring and its substituents. The pyridine nitrogen atom imparts an electron-deficient character to the ring, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[1] The substituents at the C3 and C4 positions further refine this reactivity profile.

The methoxy group (-OCH₃) at the C4 position exerts two opposing electronic effects:

-

+M (Mesomeric) Effect: A strong electron-donating resonance effect that increases electron density on the pyridine ring. In the context of nucleophilic aromatic substitution (SNAr), this effect can be deactivating.

-

-I (Inductive) Effect: An electron-withdrawing effect due to the high electronegativity of the oxygen atom.

The bromine atom at the C3 position primarily exhibits a strong -I (Inductive) Effect , withdrawing electron density from the ring.

This combination of effects makes 3-Bromo-4-methoxypyridine a versatile substrate for a variety of transformations, which will be explored in the subsequent sections.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the C3 position serves as a highly effective handle for a suite of palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern C-C and C-N bond formation, enabling the modular assembly of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a robust method for the formation of biaryl and heteroaryl-aryl structures.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical in stabilizing the palladium catalyst and facilitating each step of the cycle. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.

| Parameter | Condition | Rationale |

| Aryl Halide | 3-Bromo-4-methoxypyridine (1.0 equiv) | Substrate |

| Boronic Acid | Arylboronic acid (1.1-1.5 equiv) | Coupling partner |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Common and effective catalyst |

| Base | K₂CO₃ (2.0 equiv) | Activates the boronic acid |

| Solvent | 1,4-Dioxane/H₂O | Biphasic system to dissolve both organic and inorganic reagents |

| Temperature | 80-100 °C | Provides thermal energy to drive the reaction |

Step-by-Step Methodology:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-4-methoxypyridine, the arylboronic acid, palladium catalyst, and base.[3]

-